![molecular formula C18H12ClF3N2OS2 B2567473 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide CAS No. 338957-63-4](/img/structure/B2567473.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

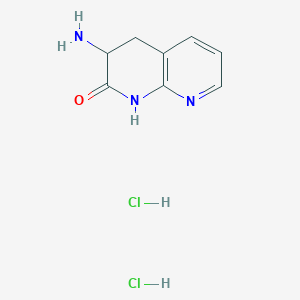

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide” is a chemical compound with the molecular formula C18H12ClF3N2OS2 .

Synthesis Analysis

The synthesis of a similar compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been reported. The reaction involved heating a solution of 4-(4-chlorophenyl) thiazol-2-amine in dry toluene, to which K2CO3 and chloroacetyl chloride were added .Molecular Structure Analysis

The molecular structure of a similar compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed. The chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring .Wissenschaftliche Forschungsanwendungen

Thiophene Analogues and Carcinogenicity

A study on thiophene analogues of carcinogens benzidine and 4-aminobiphenyl synthesized compounds, including N-(5-phenylthiophen-2-yl)acetamide, evaluated their potential carcinogenicity in vitro, indicating potential carcinogenicity but casting doubt upon their capability to elicit tumors in vivo due to their chemical and biological behavior (Ashby et al., 1978).

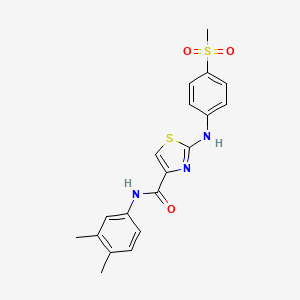

Sulfonamides and Drug Development

Sulfonamides, including compounds with structural similarities to the queried chemical, have a wide range of applications in drug development, acting as inhibitors and having significant antitumor activity. This review highlights the continuous need for novel sulfonamides targeting specific biological activities (Carta et al., 2012).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) provides insight into the fate of pharmaceutical compounds in the environment, including pathways, by-products, and biotoxicity. This could inform the environmental impact and degradation mechanisms of similar compounds (Qutob et al., 2022).

Removal of Organic Pollutants

A review focusing on the removal of sulfamethoxazole from aqueous solutions using cleaner techniques highlights the importance of developing sustainable technologies for the removal of toxic contaminants. This research could be relevant for assessing the environmental persistence and removal strategies for similar complex molecules (Prasannamedha et al., 2020).

Biological Effects of Acetamide and Derivatives

Investigations into the biological effects of acetamide, formamide, and their derivatives, including toxicity reviews, provide a basis for understanding the biological impact of structurally related compounds. This could offer insights into potential uses or risks associated with similar chemicals (Kennedy, 2001).

Wirkmechanismus

While the specific mechanism of action for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide” is not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential as anticancer agents. They are thought to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Zukünftige Richtungen

The future directions of research on “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new synthetic methods and the study of their biological activities could be areas of interest .

Eigenschaften

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N2OS2/c19-13-6-4-11(5-7-13)15-9-27-17(23-15)24-16(25)10-26-14-3-1-2-12(8-14)18(20,21)22/h1-9H,10H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNDPIOJBVPZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2567390.png)

![3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one](/img/structure/B2567392.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)

![7-benzyl-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567400.png)

![methyl 4-[[2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzoate](/img/structure/B2567405.png)

![2-(1H-indol-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2567407.png)

![2-amino-1-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2567408.png)

![6-Ethylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2567411.png)

![3-fluoro-N-[1-(prop-2-enoyl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2567413.png)